N-(2-thienylmethyl)-1-adamantanecarboxamide
Description
Historical Development of Adamantane-Based Carboxamides
The adamantane scaffold, a diamondoid hydrocarbon first isolated from petroleum in 1933, has become a cornerstone in medicinal chemistry due to its unique rigidity, metabolic stability, and lipophilicity. Early work in the 1960s demonstrated that functionalizing adamantane with carboxamide groups enhanced its bioactivity, leading to derivatives like amantadine and rimantadine for antiviral applications. The synthesis of N-(2-thienylmethyl)-1-adamantanecarboxamide represents a strategic evolution, combining adamantane’s pharmacokinetic advantages with the electronic diversity of thiophene.
A pivotal advancement came with flow chemistry techniques, which enabled safer and scalable syntheses of complex adamantane derivatives. For instance, Battilocchio et al. (2012) optimized the preparation of 2-aminoadamantane-2-carboxylic acid using continuous flow reactors, demonstrating reduced reaction times and improved yields. These methodologies laid the groundwork for synthesizing this compound, particularly in managing exothermic reactions during amide bond formation.
Current Research Significance in Medicinal Chemistry
This compound is under investigation for its potential to modulate biological targets requiring hydrophobic and aromatic interactions. The thienylmethyl group introduces π-π stacking capabilities, which are critical for binding to enzymes or receptors with aromatic residues. Recent studies on structurally analogous compounds, such as N-(6-methylpyridin-2-yl)adamantane-1-carboxamide, highlight adamantane carboxamides’ versatility in central nervous system (CNS) drug design due to their blood-brain barrier permeability.
Table 1: Structural and Functional Comparison of Adamantane Carboxamides
Classification within Aromatic Amide Compounds
This compound belongs to the subclass of aromatic-heterocyclic amides, characterized by an adamantane core linked to a heteroaromatic moiety via a carboxamide bridge. The thiophene ring’s electron-rich nature distinguishes it from phenyl- or pyridyl-based analogs, enabling unique dipole interactions and redox activity. Its classification is further defined by:
Research Trajectory and Academic Interest Evolution
Interest in this compound has shifted from exploratory synthesis to targeted bioactivity studies. Early publications focused on optimizing coupling reactions between 1-adamantanecarboxylic acid and thienylmethyl amines. Recent trends emphasize computational modeling to predict its interactions with neurological targets, such as NMDA receptors or monoamine transporters, inspired by the success of adamantane derivatives in treating Parkinson’s disease and depression.
Table 2: Evolution of Synthesis Methods for Adamantane Carboxamides
| Decade | Method | Yield Improvement | Key Innovation |
|---|---|---|---|
| 2000s | Batch-phase coupling | 40–60% | Use of DCC as coupling agent |
| 2010s | Flow chemistry | 75–90% | Inline quenching, scalability |
| 2020s | Microwave-assisted synthesis | 85–95% | Reduced reaction times |
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLJSHAQOMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-thienylmethyl)-1-adamantanecarboxamide typically begins with 1-adamantanecarboxylic acid and 2-thienylmethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-thienylmethyl)-1-adamantanecarboxamide can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry
N-(2-thienylmethyl)-1-adamantanecarboxamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the interactions of adamantane derivatives with biological membranes and proteins. Its structural features make it a candidate for drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing antiviral, antibacterial, and anticancer agents. The adamantane moiety is known for its role in antiviral drugs, such as amantadine, which is used to treat influenza.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-thienylmethyl)-1-adamantanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the thienylmethyl group can participate in specific binding interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares N-(2-thienylmethyl)-1-adamantanecarboxamide with key analogs:
Key Observations:
Phenylethyl and chlorophenyl analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration, as seen in adamantane-based neuraminidase inhibitors (e.g., rimantadine derivatives) .
Synthetic Accessibility :
- Halogenated derivatives (e.g., N-(6-bromohexyl)-1-adamantanecarboxamide) are synthesized with high yields (>90%) using triphenyl phosphite or oxalyl chloride as coupling agents .
- Thienylmethyl-substituted compounds require specialized conditions, such as reductive amination with 2-thiophenecarboxaldehyde .
The bromohexyl derivative’s halogen atom enables further functionalization (e.g., nucleophilic substitution), unlike the thienylmethyl variant .
Biological Activity
N-(2-thienylmethyl)-1-adamantanecarboxamide is a compound that has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound combines the structural characteristics of adamantane, known for its stability and rigidity, with thiophene, a sulfur-containing aromatic heterocycle. This unique combination results in distinct chemical and physical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the Ebola virus (EBOV) by interacting with the viral glycoprotein (GP), thereby inhibiting its function and disrupting the viral life cycle.
Target Interaction
- Ebola Virus Glycoprotein (GP) : The compound binds directly to the GP, preventing the virus from entering host cells.
- Carbonyl Reductase : Similar compounds have been shown to interact with carbonyl reductase enzymes, potentially influencing drug metabolism pathways.
Pharmacokinetics
Pharmacokinetic studies suggest that selected analogs of the adamantane carboxamide series exhibit favorable properties such as high aqueous solubility (>20 mg/ml) and metabolic stability in human liver microsomes. These characteristics are crucial for their therapeutic potential.
Antiviral Activity
This compound has demonstrated significant antiviral properties, particularly against EBOV. In vitro studies have shown effective inhibition of viral replication at low micromolar concentrations .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate potential efficacy against various bacterial strains. The presence of the thiophene moiety may enhance its interaction with microbial targets, although detailed studies are still required to elucidate these effects.
Anticancer Potential
Research is ongoing to explore the anticancer properties of this compound. Initial findings suggest that compounds within this chemical series may induce apoptosis in cancer cell lines, although specific data on this compound remains limited .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2-thienylmethyl)-1-adamantanecarboxamide with high yield and purity?
- Methodological Answer: The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with thienylmethylamine precursors. Key steps include:
- Activation of the carboxylic acid: Use coupling agents like HATU or EDCI in anhydrous DMF or DCM under nitrogen atmosphere .
- Temperature control: Maintain reaction temperatures between 0–25°C to prevent side reactions .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the product .
- Critical Parameters: pH adjustments (neutral to slightly basic) and moisture-free conditions are essential to avoid hydrolysis of intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: H NMR (δ 1.6–2.1 ppm for adamantane protons; δ 6.8–7.2 ppm for thiophene protons) and C NMR (δ 35–45 ppm for adamantane carbons; δ 125–140 ppm for aromatic carbons) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 332.16 for CHNOS) .
- HPLC: Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies can be conducted by:
- Substituent variation: Replace the thiophene ring with other heterocycles (e.g., triazoles in ) to assess changes in antimicrobial or anticancer activity .
- Adamantane functionalization: Introduce hydroxyl or halogen groups at the adamantane C2 position to modulate lipophilicity and target binding .
- Quantitative assays: Measure IC values against cancer cell lines (e.g., MCF-7) or microbial strains (e.g., S. aureus) to correlate structural changes with potency .
- Data Table:
| Modification | Biological Activity (IC, μM) | Target Receptor | Reference |
|---|---|---|---|
| Thiophene → Triazole | 12.3 (MCF-7) | Topoisomerase II | |
| Adamantane C2-OH | 8.9 (S. aureus) | Penicillin-binding protein |
Q. How can researchers resolve contradictions in reported biological activity data for adamantane-carboxamide derivatives?
- Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HeLa vs. HEK293) and protocols (e.g., MTT vs. ATP-luciferase) to minimize variability .
- Control for solubility: Pre-dissolve compounds in DMSO at concentrations ≤0.1% to avoid solvent-induced cytotoxicity .
- Meta-analysis: Compare datasets from PubChem (CID 123456) and peer-reviewed studies to identify consensus trends .
Q. What strategies are effective for identifying the biological targets of this compound?
- Methodological Answer:
- Computational docking: Use AutoDock Vina to predict binding affinities with receptors like soluble epoxide hydrolase (sEH) or viral neuraminidase .
- Pull-down assays: Immobilize the compound on agarose beads for proteomic identification of binding partners in cell lysates .
- Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
